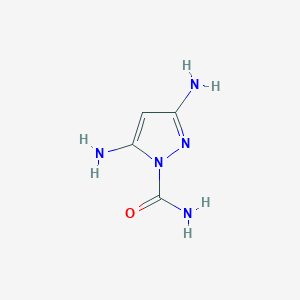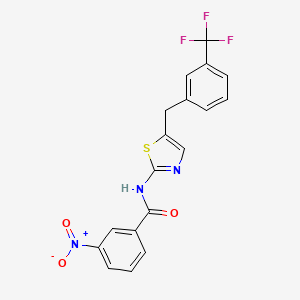
3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. The compound has a molecular weight of 407.374 . More research is needed to determine other properties such as solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Thiazolides and Their Broad-spectrum Anti-infective Properties
Thiazolides, including compounds like 3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide, represent a novel class of anti-infective drugs. These compounds exhibit a wide range of activities against various pathogens, including helminths, protozoa, enteric bacteria, and viruses. The presence of a nitro group is crucial for the activity against anaerobic or microaerophilic parasites and bacteria. However, intracellular parasites and viruses are susceptible to non-nitro-thiazolides as well. Nitro- and bromo-thiazolides are effective against proliferating mammalian cells, suggesting multiple mechanisms of action. These include the reduction of the nitro group into a toxic intermediate for microaerophilic pathogens and the triggering of apoptosis in mammalian cells, which may explain their effectiveness against intracellular pathogens (Hemphill, Müller, & Müller, 2012).
Antiparasitic Activity Independent of Nitro Group
Studies on thiazolides, including derivatives of this compound, have shown that the antiparasitic activity of these compounds against Neospora caninum tachyzoites in vitro does not necessarily require the nitro group. Modifications, such as replacing the nitro group on the thiazole ring with a bromide, can maintain or even enhance the antiparasitic activity, indicating the possibility of alternative mechanisms of action beyond the proposed reduction of the nitro group by nitroreductases (Esposito et al., 2005).
Structure-Activity Relationships in Antitumor Applications
Benzothiazole derivatives, designed based on this compound, have shown potent antitumor activities. The synthesis of such derivatives without a nitro group has led to compounds with excellent in vivo inhibitory effects on tumor growth, demonstrating the potential of these molecules in cancer therapy. These findings highlight the importance of the thiazole ring and the positioning of functional groups in determining the biological activity of these compounds (Yoshida et al., 2005).
Luminescence Sensitization and Coordination Chemistry
Thiophenyl-derivatized nitrobenzoato antennas, including those related to this compound, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. These studies contribute to the understanding of how substituents influence the electronic properties and luminescence efficiency of coordination compounds, which is valuable for the development of new materials with potential applications in sensing and imaging (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
The safety and hazards associated with “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are not well-documented. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle this compound with caution and use appropriate safety measures.
Mecanismo De Acción
Target of Action
The primary targets of the compound “3-nitro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzamide” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Compounds with similar structures have been shown to have effects on various biochemical pathways
Propiedades
IUPAC Name |
3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c19-18(20,21)13-5-1-3-11(7-13)8-15-10-22-17(28-15)23-16(25)12-4-2-6-14(9-12)24(26)27/h1-7,9-10H,8H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSOLXQIGJTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
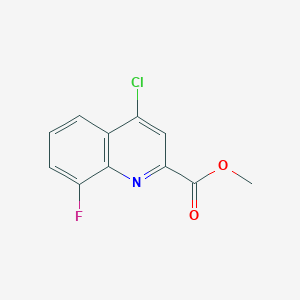
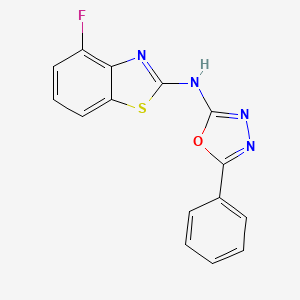

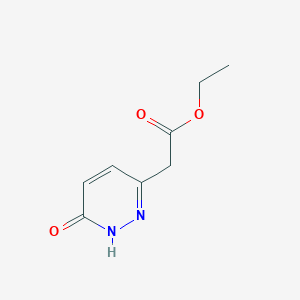
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
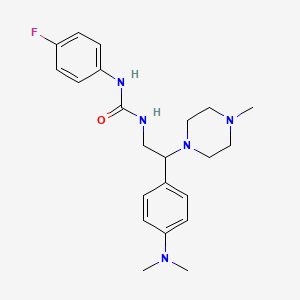
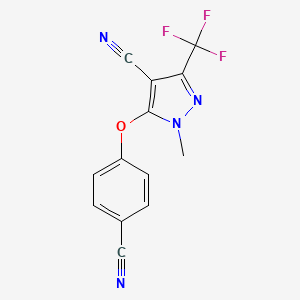
![N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430532.png)
![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2430534.png)
